1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a chemical substance with the molecular formula C24H27N5O41. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction2. However, the exact synthesis process for this specific compound is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. For instance, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving organoboron reagents2. However, the specific chemical reactions involving this compound are not detailed in the searched resources.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics like density, boiling point, vapor pressure, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources.Scientific Research Applications
Synthesis and Biological Evaluation of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as pyrazolopyrimidines, thienopyridines, and triazoles, from the base structure of carboxamide derivatives is a significant area of research. These compounds are synthesized through various chemical reactions including condensation, esterification, and 1,3-dipolar cycloaddition reactions. The synthesized compounds undergo structural establishment through spectroscopic methods and are further evaluated for their biological activities, such as cytotoxic and antimicrobial activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing promising biological activities (Rahmouni et al., 2016).
Antimicrobial and Antituberculosis Activity
Research into the synthesis of thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrate significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Safety And Hazards
Safety and hazard information is vital for handling and working with chemical compounds. However, the specific safety and hazard information for this compound is not provided in the searched resources.
Future Directions
The future directions for a compound could involve further research into its properties, potential uses, and more. However, the specific future directions for this compound are not provided in the searched resources.
Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
N-butan-2-yl-3-[2-[(3-methoxyphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-4-16(2)25-21(30)12-13-27-22(31)19-10-5-6-11-20(19)29-23(27)26-28(24(29)32)15-17-8-7-9-18(14-17)33-3/h5-11,14,16H,4,12-13,15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTLAIHKBQNGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
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